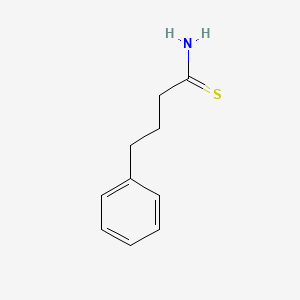
4-Phenylbutanethioamide
概要
説明
4-Phenylbutanethioamide is a chemical compound with the molecular weight of 179.29 . Its IUPAC name is also this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NS/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) . This code provides a specific description of the molecule’s structure.
科学的研究の応用
Synthesis and Chemical Properties
- 4-Phenylbutanethioamide can be synthesized through specific chemical reactions. For instance, the reaction of 4-(phenylimino)butan-2-ol with ammonium polysulfide in ethanol results in 3-hydroxy-N-phenylbutanethioamide, as demonstrated in a study by Mlostoń et al. (2005). This process has been established as a general method for preparing thiobenzamides (Mlostoń et al., 2005).
Anticancer Activity
- Atta and Abdel‐Latif (2021) explored the synthesis of new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives by reacting 2-acetyl-3-oxo-N-phenylbutanethioamide with different chloroacetamide reagents. These compounds, particularly those containing thiazolidinone rings or thiosemicarbazide moieties, exhibited notable inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Chemical Chaperone Properties
- 4-Phenylbutyrate, a related compound to this compound, has been studied for its potential as a chemical chaperone. Kolb et al. (2015) discussed the therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis, highlighting its role in preventing protein misfolding and alleviating endoplasmic reticulum stress [(Kolb et al., 2015)](https
Neuroprotective Effects
- Mimori et al. (2017) discussed 4-Phenylbutyric acid (4-PBA) as a potential treatment for neurodegenerative diseases. 4-PBA acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation, which are key processes in neurodegeneration. It also exhibits inhibitory activity against histone deacetylases (HDACs). However, optimization of 4-PBA dosing is necessary for effective medicinal application due to the high doses currently required for therapeutic efficacy (Mimori et al., 2017).
Bone Health
- Park et al. (2018) showed that 4-PBA can attenuate inflammatory bone loss by inducing autophagy in osteoclasts. The study found that 4-PBA significantly reduced osteoclast area and decreased bone resorption, suggesting its potential as a therapeutic for inflammatory bone diseases (Park et al., 2018).
Cardiovascular
Cardiovascular Effects
Luo et al. (2015) demonstrated that 4-Phenylbutyric acid (4-PBA) can prevent myocardial hypertrophy and interstitial fibrosis in mice subjected to pressure overload. The study revealed that 4-PBA attenuates endoplasmic reticulum stress, thus offering a potential therapeutic strategy for preventing cardiovascular diseases associated with pressure overload (Luo, Chen, & Wang, 2015).
Jian et al. (2016) explored the cardioprotective effects of 4-PBA against ischemia/reperfusion injuries. Their findings suggest that 4-PBA reduces cardiac dysfunction and oxidative stress induced by ischemia/reperfusion, indicating its potential as a therapeutic agent for heart diseases (Jian, Lu, Lu, & Lu, 2016).
Safety and Hazards
特性
IUPAC Name |
4-phenylbutanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYISHIDCUIUQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624335 | |
| Record name | 4-Phenylbutanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177665-17-7 | |
| Record name | 4-Phenylbutanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate](/img/structure/B3367368.png)
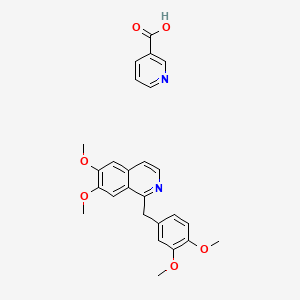
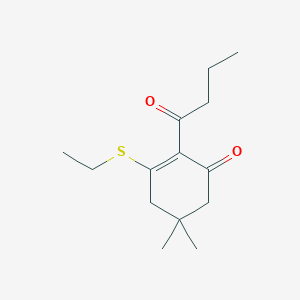
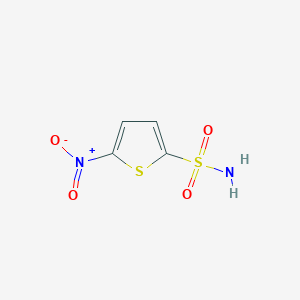
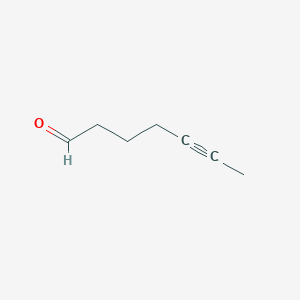
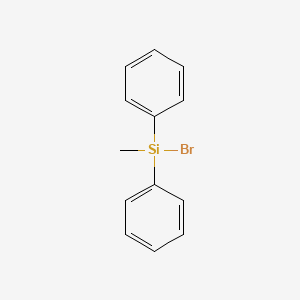

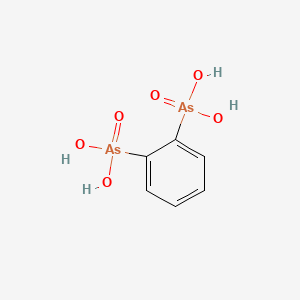
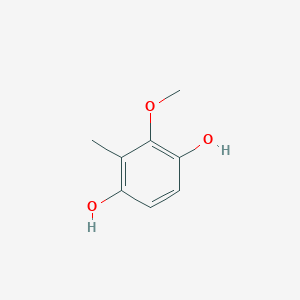
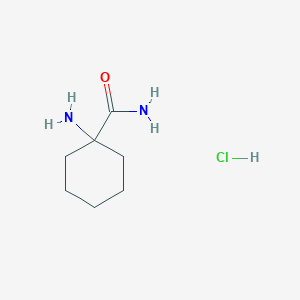
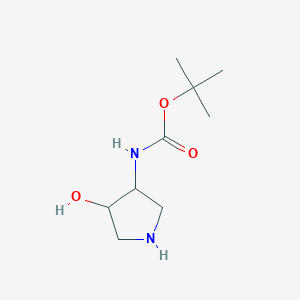
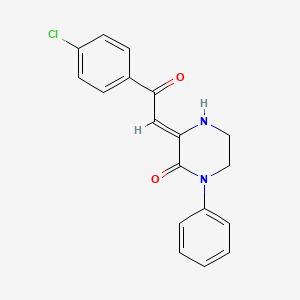
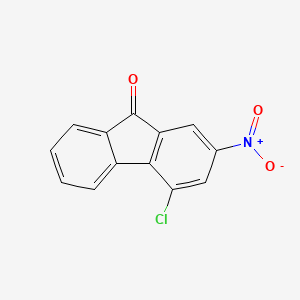
![methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate](/img/structure/B3367460.png)